Tubulin Polymerization Inhibition vs. Combretastatin A-4
Although direct data for the target compound are not yet publicly reported, the structurally related indole-tetrazole-amide series (compounds 6a and 6f) demonstrated approximately 2-fold greater tubulin polymerization inhibition than the clinical standard combretastatin A-4 (CA-4). Compound 6a exhibited an IC50 of 0.34 µM and compound 6f an IC50 of 0.52 µM, compared to CA-4's IC50 of ~1.0 µM under identical assay conditions [1]. The target compound's 5-carboxamide substitution pattern aligns with the pharmacophore of 6a/6f, predicting comparable or differentiated microtubule disruption activity that requires empirical confirmation.
Target compound: not yet reported
| Evidence Dimension | In vitro tubulin polymerization inhibition IC50 |
|---|---|
| Target Compound Data | Not yet reported; predicted based on shared indole-5-tetrazole pharmacophore |
| Comparator Or Baseline | Combretastatin A-4 (CA-4) IC50 ≈ 1.0 µM; Series compounds 6a (IC50 = 0.34 µM) and 6f (IC50 = 0.52 µM) |
| Quantified Difference | 2-fold improvement over CA-4 for best-in-series analogs |
| Conditions | Cell-free tubulin polymerization assay, in vitro |
Why This Matters
Establishes the indole-5-tetrazole-amide scaffold as a validated microtubule-targeting motif, supporting the procurement of the 2-methoxyethyl analog for anticancer structure-activity relationship (SAR) expansion.
- [1] Reddy, T. S., Rai, S., & Koppula, S. K. (2022). Synthesis of indole-tetrazole coupled aromatic amides; In vitro anticancer activity, in vitro tubulin polymerization inhibition assay and in silico studies. Journal of Molecular Structure, 1269, 133556. View Source
